5-Amino-1-isopropyl-1H-pyrazol-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol typically involves the cyclization of 1-isopropyl ether with p-aminoacetophenone . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process . The product can be purified through crystallization and other standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-isopropyl-1H-pyrazol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
5-Amino-1-isopropyl-1H-pyrazol-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-1-isopropyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1-isopropyl-1H-pyrazol-3-ol include other pyrazole derivatives such as 5-Amino-1,3-dimethylpyrazole and 5-Amino-1-phenylpyrazole .
Uniqueness
What sets this compound apart from other similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-amino-2-propan-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPXLYGNSXYUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355439 |
Source
|
Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78317-68-7 |
Source
|
Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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